molecular formula C22H26O8 B072017 Syringaresinol CAS No. 1177-14-6

Syringaresinol

Katalognummer B072017
CAS-Nummer: 1177-14-6
Molekulargewicht: 418.4 g/mol
InChI-Schlüssel: KOWMJRJXZMEZLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Syringaresinol is a naturally occurring bisphenol, derived from sinapic acid, known for its applications in polymer synthesis as an alternative to bisphenol A (BPA) (Janvier et al., 2017).

Synthesis Analysis

  • Non-Isocyanate PolyUrethanes (NIPUs) Synthesis : Syringaresinol has been used in the synthesis of NIPUs, offering an eco-friendly alternative to traditional materials (Janvier et al., 2017).
  • Optimized Biocatalytic Oxidative Process : Syringaresinol can be synthesized from sinapyl alcohol at a multigram scale, showing good thermal and antiradical activities (Jaufurally et al., 2016).

Molecular Structure Analysis

The crystal structure analysis of syringaresinol confirms its chemical structure as 2,6-bis-(4-hydroxy-3, 5-dimethoxyphenyl)-3, 7-dioxabicyclo[3.3.0]octane with a significant difference in bond lengths within its dioxabicyclo-octane nucleus (Bryan & Fallon, 1976).

Chemical Reactions and Properties

  • Application in Polymer Synthesis : Syringaresinol derivatives have been successfully applied in polymer synthesis, showing excellent thermal stabilities and properties similar to BPA-based resins (Janvier et al., 2017).

Physical Properties Analysis

Syringaresinol-based thermoplastics display high molar mass, excellent thermal stabilities, and varying glass transition temperatures, making them suitable for various applications (Janvier et al., 2017).

Chemical Properties Analysis

  • Thermal and Antiradical Activities : Syringaresinol exhibits good thermal stability and antiradical activities, making it a potential alternative in applications requiring these properties (Jaufurally et al., 2016).
  • Biobased Monomers in ADMET Polymerization : Renewable α,ω-dienes prepared from syringaresinol showed excellent thermal stabilities and tunable glass transition temperatures in ADMET polymerizations (Hollande et al., 2016).

Wissenschaftliche Forschungsanwendungen

1. Alleviating Oxaliplatin-Induced Neuropathic Pain

  • Summary of Application: Syringaresinol has been found to alleviate neuropathic pain symptoms induced by Oxaliplatin, a chemotherapeutic agent. This is achieved by inhibiting the inflammatory responses of spinal microglia .
  • Methods of Application: The causality between microglial activation and Oxaliplatin-induced peripheral neuropathy (OIPN) was investigated by assessing cold and mechanical allodynia in mice after intrathecal injection of the serum supernatant from a BV-2 microglial cell line treated with oxaliplatin .
  • Results or Outcomes: Syringaresinol treatment significantly ameliorated oxaliplatin-induced pain and suppressed microglial expression of inflammatory signaling molecules .

2. Resisting Sepsis-Induced Acute Lung Injury

  • Summary of Application: Syringaresinol has been reported to resist sepsis-induced acute lung injury by suppressing pyroptosis via the Oestrogen Receptor-β Signalling Pathway .
  • Methods of Application: The ALI model was induced by caecal ligation and puncture (CLP) in C57BL/6 mice, structural damage in the lung tissues was determined using haematoxylin and eosin (HE) staining, and the levels of related inflammatory cytokines and macrophage polarization were examined by enzyme-linked immunosorbent assays (ELISAs) and flow cytometry, respectively .
  • Results or Outcomes: SYR pretreatment significantly reduced lung tissue histological damage, inhibited the production of proinflammatory cytokines and albumin in bronchoalveolar lavage fluid (BALF), and decreased myeloperoxidase (MPO) levels, thereby alleviating lung tissue injury .

3. Attenuating Tau Phosphorylation and Ameliorating Cognitive Dysfunction

  • Summary of Application: Syringaresinol has been found to attenuate Tau phosphorylation and ameliorate cognitive dysfunction induced by sevoflurane in aged rats .
  • Methods of Application: The impact of Syringaresinol on sevoflurane-induced cognitive impairment, glial activation, and neuronal apoptosis was assessed through behavioral tests (Morris water maze), immunofluorescence, Western blotting for key proteins involved in apoptosis and inflammation, and enzyme-linked immunosorbent assays for interleukin-1β, tumor necrosis factor-α, and interleukin-6 .
  • Results or Outcomes: Syringaresinol treatment mitigated sevoflurane-induced cognitive decline, reduced microglial and astrocyte activation (decreased Iba-1 and GFAP expression), and countered neuronal apoptosis (reduced Bax, cleaved-caspase3, and cleaved-PARP expression). Syringaresinol also enhanced Sirtuin-1 (SIRT1) expression and reduced p-Tau phosphorylation .

4. Inhibition of Tobacco Mosaic Virus Replication

  • Summary of Application: Syringaresinol-derived glucosides have been found to inhibit the replication of the tobacco mosaic virus .
  • Results or Outcomes: The syringaresinol-derived glucosides were successful in inhibiting the replication of the tobacco mosaic virus .

5. Production of Biobased Chemicals

  • Summary of Application: Syringaresinol is gaining considerable attention as an excellent alternative to petroleum-based bisphenol A . It can be produced renewably from lignocellulosic material through a one-pot biocatalytic cascade reaction .
  • Methods of Application: The process consumes dihydrosinapyl alcohol, which can be produced renewably from the lignocellulosic material. A variant of eugenol oxidase was engineered for the oxidation of dihydrosinapyl alcohol into sinapyl alcohol with good conversion and chemoselectivity .
  • Results or Outcomes: The study demonstrated the efficient production of syringaresinol from a compound that can be renewed by reductive catalytic fractionation of lignocellulose .

6. Protection Against Diabetic Nephropathy

  • Summary of Application: Syringaresinol has been reported to protect against diabetic nephropathy by inhibiting pyroptosis via the NRF2-mediated antioxidant pathway .
  • Results or Outcomes: The syringaresinol was successful in protecting against diabetic nephropathy .

Zukünftige Richtungen

Syringaresinol has shown potential in alleviating early diabetic retinopathy by downregulating HIF-1α/VEGF via activating Nrf2 antioxidant pathway . Another study suggested that Syringaresinol could be a potential therapeutic agent for the treatment of diabetic cardiomyopathy by inhibiting inflammation, fibrosis, and oxidative stress .

Eigenschaften

IUPAC Name

4-[6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWMJRJXZMEZLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lirioresinol A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Syringaresinol

CAS RN

1177-14-6, 21453-71-4
Record name 4-[(1R,3aS,4R,6aS)-4-(4-hydroxy-3,5-dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Lirioresinol A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

210 - 211 °C
Record name Lirioresinol A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Syringaresinol
Reactant of Route 2
Syringaresinol
Reactant of Route 3
Syringaresinol
Reactant of Route 4
Syringaresinol
Reactant of Route 5
Syringaresinol
Reactant of Route 6
Syringaresinol

Citations

For This Compound
7,150
Citations
BH Chung, S Kim, JD Kim, JJ Lee, YY Baek… - … & molecular medicine, 2012 - nature.com
… We further determined whether syringaresinol increases NO production in an ex vivo vessel model using isolated mouse aortas. Syringaresinol-treated mouse aortic rings significantly …
Number of citations: 50 www.nature.com
BY Park, SR Oh, KS Ahn, OK Kwon, HK Lee - International …, 2008 - Elsevier
… We show by western blot analysis, that the (−)-syringaresinol-… treatment with (−)-syringaresinol for 24 h was demonstrated by … (−)-Syringaresinol also induced cytochrome c release and …
Number of citations: 60 www.sciencedirect.com
VK Bajpai, MB Alam, KT Quan, MK Ju, R Majumder… - Scientific reports, 2018 - nature.com
… effects of (+)-syringaresinol (SGRS), a … , (+)-syringaresinol was also isolated as a major compound. In addition, Cai et al. also reported isolation and characterization of (+)-syringaresinol …
Number of citations: 46 www.nature.com
W Choi, HS Kim, SH Park, D Kim, YD Hong… - Journal of Ginseng …, 2022 - Elsevier
… (A) Chemical structure of syringaresinol and 3-Methyladenin (Left panel) and analysis profile of syringaresinol by HPLC (Right panel). (B, C, and D) Following SYR (100 and 200 μg/mL) …
Number of citations: 19 www.sciencedirect.com
M Janvier, L Hollande, AS Jaufurally, M Pernes… - …, 2017 - Wiley Online Library
… endocrine disruption for syringaresinol. Its glycidylation … syringaresinol‐based resins, similar to bisphenol A (BPA). All these results undoubtedly confirmed the potential of syringaresinol …
X Wang, D Wang, B Deng, L Yan - International Immunopharmacology, 2023 - Elsevier
Osteoarthritis (OA) is a now regarded as a worldwide whole joint disease with synovial inflammation, cartilage degeneration, and subchondral sclerosis. Non-steroidal anti-inflammatory …
Number of citations: 1 www.sciencedirect.com
MA Ouyang, YS Wein, ZK Zhang… - Journal of agricultural …, 2007 - ACS Publications
… By comparison of the above 1 H NMR data with those of syringaresinol-O-β-glucopyranoside ( 15), compound 4 was determined to be a derivative of syringaresinol-O-β-…
Number of citations: 111 pubs.acs.org
JH Oh, YH Joo, F Karadeniz, J Ko, CS Kong - International journal of …, 2020 - mdpi.com
… of syringaresinol against UVA-induced changes in MMP and collagen production in the skin. In addition, syringaresinol … Overall, the present study showed that syringaresinol has UVA-…
Number of citations: 41 www.mdpi.com
Y Guo, L Alvigini, M Saifuddin, B Ashley… - ACS …, 2023 - ACS Publications
… syringaresinol was achieved. Conditions for the one-pot, two-enzyme synthesis were optimized, and a high yield of syringaresinol … efficient production of syringaresinol from a compound …
Number of citations: 0 pubs.acs.org
S Cho, M Cho, J Kim, M Kaeberlein, SJ Lee, Y Suh - Oncotarget, 2015 - ncbi.nlm.nih.gov
… The beneficia1 effects exerted by syringaresinol were dependent on FOXO3, which we … expression in response to syringaresinol treatment. In addition, syringaresinol has been shown to …
Number of citations: 43 www.ncbi.nlm.nih.gov

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.